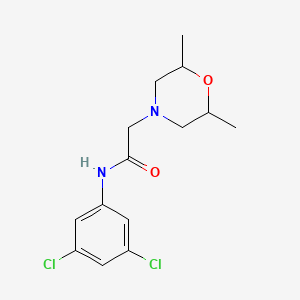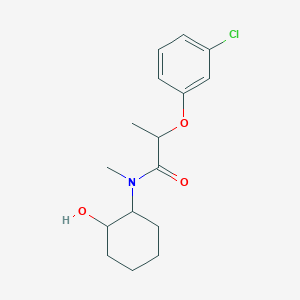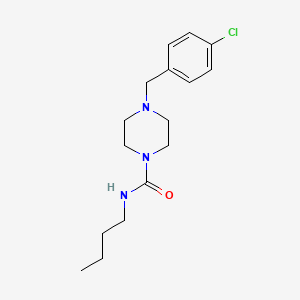![molecular formula C16H15NO3S2 B5305795 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBT-2, and it has been synthesized through different methods. In
Mécanisme D'action
The mechanism of action of MBT-2 is not fully understood. However, it has been suggested that it induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. It also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. Moreover, MBT-2 has been shown to inhibit viral replication by blocking viral entry and inhibiting viral reverse transcriptase activity.
Biochemical and Physiological Effects:
MBT-2 has been shown to induce apoptosis in tumor cells, reduce the production of pro-inflammatory cytokines, and inhibit viral replication. It has also been studied for its potential toxicity, where it was found to have low toxicity in vitro. However, further studies are needed to evaluate its toxicity in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MBT-2 is its potential applications in various fields, including cancer treatment, anti-inflammatory, and antiviral activities. It also has low toxicity in vitro, which makes it a promising candidate for further studies. However, one limitation is the lack of information on its toxicity in vivo, which is crucial for its potential use in humans.
Orientations Futures
There are several future directions for MBT-2 research. One direction is to evaluate its toxicity in vivo to determine its potential use in humans. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Moreover, further studies are needed to understand its mechanism of action and identify its molecular targets.
In conclusion, MBT-2 is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized through different methods and has shown promising results in cancer treatment, anti-inflammatory, and antiviral activities. However, further studies are needed to evaluate its toxicity in vivo and understand its mechanism of action.
Méthodes De Synthèse
MBT-2 can be synthesized through different methods, including the reaction of 2-mercaptobenzothiazole with 4-methoxybenzene sulfonyl chloride in the presence of a base. Another method involves the reaction of 2-bromoethylamine hydrobromide with 2-mercaptobenzothiazole in the presence of a base, followed by the reaction with 4-methoxybenzene sulfonyl chloride.
Applications De Recherche Scientifique
MBT-2 has been studied for its potential applications in various fields, including cancer treatment, anti-inflammatory, and antiviral activities. In cancer research, MBT-2 has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. It has also been studied for its anti-inflammatory activity, where it was found to reduce the production of pro-inflammatory cytokines. Additionally, MBT-2 has shown promising antiviral activity against HIV-1 and HSV-1.
Propriétés
IUPAC Name |
2-[2-(4-methoxyphenyl)sulfonylethyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-20-12-6-8-13(9-7-12)22(18,19)11-10-16-17-14-4-2-3-5-15(14)21-16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWXKMGHZUZECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole, 2-[2-(4-methoxyphenylsulfonyl)ethyl]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)
![1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)
![methyl 4-{5-[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5305745.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)
![[4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5305769.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2,6-dimethylphenol](/img/structure/B5305779.png)



![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)